Cas no 2176070-04-3 (N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a specialized organic compound featuring a piperidine core substituted with a pyridazine ring and a 2-methylphenyl carboxamide group. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting neurological or metabolic pathways. The presence of both aromatic and heterocyclic moieties enhances binding affinity and selectivity, making it a candidate for drug discovery applications. The compound’s stability and synthetic accessibility further support its use in research settings. Its precise pharmacological profile depends on further studies, but its modular design allows for derivatization to optimize physicochemical properties.
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide structure
2176070-04-3 structure
Product name:N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS No:2176070-04-3
MF:C18H22N4O
MW:310.393483638763
CID:5473629
PubChem ID:121118487

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F6255-0111
    • 1-(6-methylpyridazin-3-yl)-N-(o-tolyl)piperidine-3-carboxamide
    • N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
    • 2176070-04-3
    • Inchi: 1S/C18H22N4O/c1-13-6-3-4-8-16(13)19-18(23)15-7-5-11-22(12-15)17-10-9-14(2)20-21-17/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3,(H,19,23)
    • InChI Key: JCDZKISEPTWPGX-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2=CC=C(C)N=N2)CCC1)NC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 310.17936134g/mol
  • Monoisotopic Mass: 310.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 2.4

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6255-0111-25mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
25mg
$163.5 2023-09-09
Life Chemicals
F6255-0111-3mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
3mg
$94.5 2023-09-09
Life Chemicals
F6255-0111-10μmol
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
10μmol
$103.5 2023-09-09
Life Chemicals
F6255-0111-4mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
4mg
$99.0 2023-09-09
Life Chemicals
F6255-0111-30mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
30mg
$178.5 2023-09-09
Life Chemicals
F6255-0111-1mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
1mg
$81.0 2023-09-09
Life Chemicals
F6255-0111-2mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
2mg
$88.5 2023-09-09
Life Chemicals
F6255-0111-10mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
10mg
$118.5 2023-09-09
Life Chemicals
F6255-0111-20mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
20mg
$148.5 2023-09-09
Life Chemicals
F6255-0111-5mg
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2176070-04-3
5mg
$103.5 2023-09-09

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Related Literature

Additional information on N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Recent Advances in the Study of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2176070-04-3)

The compound N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2176070-04-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperidine-carboxamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of research has been the compound's interaction with specific neurotransmitter receptors. Preliminary data suggests that N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits high affinity for certain G-protein coupled receptors (GPCRs) involved in mood regulation and cognitive function. This has sparked interest in its potential as a novel therapeutic agent for neurological and psychiatric disorders, such as depression and anxiety. The compound's selectivity profile, as demonstrated in recent in vitro assays, indicates a lower risk of off-target effects compared to existing treatments.

In addition to its CNS applications, recent studies have explored the compound's pharmacokinetic properties. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic stability and bioavailability. These studies have revealed favorable drug-like properties, with the compound demonstrating good oral absorption and moderate plasma protein binding. Such characteristics enhance its potential as a viable candidate for further drug development.

Another significant development is the exploration of structural analogs of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. Researchers have synthesized and evaluated a series of derivatives to optimize its pharmacological profile. Structure-activity relationship (SAR) studies have identified key modifications that enhance receptor binding affinity while minimizing undesirable side effects. These findings are expected to guide the design of next-generation therapeutics based on this chemical scaffold.

Recent preclinical studies have also investigated the compound's efficacy in animal models of disease. For instance, in rodent models of neuropathic pain, N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide demonstrated significant analgesic effects at sub-micromolar concentrations. These results, coupled with its favorable safety profile in acute toxicity studies, underscore its potential as a lead compound for further development.

Looking ahead, ongoing research aims to address remaining challenges, such as optimizing the compound's metabolic stability and further elucidating its mechanism of action. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The continued exploration of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and its derivatives holds promise for addressing unmet medical needs in CNS disorders and beyond.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd